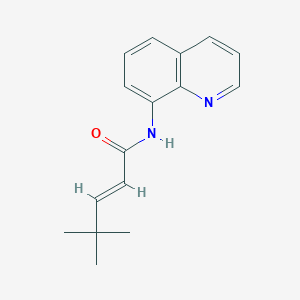
(E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide is an organic compound that features a quinoline moiety attached to a pent-2-enamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Attachment of the Pent-2-enamide Chain: The quinoline derivative can then be reacted with 4,4-dimethylpent-2-enoic acid chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced amide or alkene groups.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
Chemistry: As a ligand in coordination chemistry.
Biology: As a fluorescent probe for studying biological systems.
Medicine: Potential use as a pharmacophore in drug design.
Industry: As a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of (E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide would depend on its specific application. For instance, as a fluorescent probe, it might interact with specific biomolecules, altering its fluorescence properties. In medicinal applications, it could interact with molecular targets such as enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
4,4-Dimethylpent-2-enamide: Lacks the quinoline moiety.
N-(quinolin-8-yl)pent-2-enamide: Lacks the 4,4-dimethyl substitution.
Quinoline derivatives: Various substitutions on the quinoline ring.
Uniqueness
(E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide is unique due to the combination of the quinoline moiety and the 4,4-dimethylpent-2-enamide chain, which may confer specific chemical and biological properties not found in other compounds.
特性
分子式 |
C16H18N2O |
|---|---|
分子量 |
254.33 g/mol |
IUPAC名 |
(E)-4,4-dimethyl-N-quinolin-8-ylpent-2-enamide |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)10-9-14(19)18-13-8-4-6-12-7-5-11-17-15(12)13/h4-11H,1-3H3,(H,18,19)/b10-9+ |
InChIキー |
DWBBKZOWMAESSD-MDZDMXLPSA-N |
異性体SMILES |
CC(C)(C)/C=C/C(=O)NC1=CC=CC2=C1N=CC=C2 |
正規SMILES |
CC(C)(C)C=CC(=O)NC1=CC=CC2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)-](/img/structure/B14123321.png)
![1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14123323.png)
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-chloro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14123325.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B14123350.png)
![4-amino-N-{4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridin-2-yl}benzenesulfonamide](/img/structure/B14123351.png)
![6-Bromo-5-methoxy-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14123365.png)
![2-[1-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B14123372.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B14123377.png)

![1-(benzenesulfonyl)-4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14123385.png)



